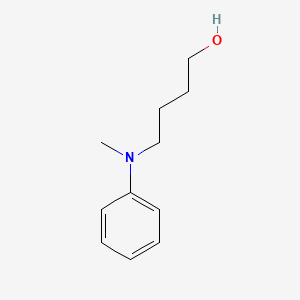

1-Butanol, 4-(methylphenylamino)-

Vue d'ensemble

Description

The compound "1-Butanol, 4-(methylphenylamino)-" is a chemical entity that can be synthesized through various methods and has potential applications in different fields such as pharmaceuticals and materials science. The synthesis of related compounds has been explored in several studies, indicating the interest in this class of compounds for their biological activity and physical properties.

Synthesis Analysis

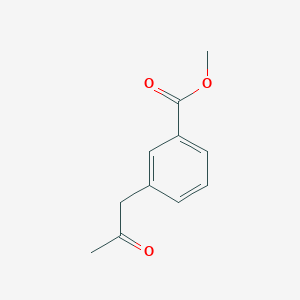

The synthesis of compounds related to "1-Butanol, 4-(methylphenylamino)-" has been reported using different strategies. For instance, a convenient synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates from malic acid was achieved using Friedel–Crafts acylation, which is a key step in producing intermediates for biologically active compounds, including ACE inhibitors . Another study reported the synthesis of 4-phenyl-1-butanol through Friedel-Crafts acylation and reduction, avoiding toxic reagents and expensive reducing agents, making it more suitable for commercial processes .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and crystallography. For example, the derivatives of butyrate and 1,3-dioxane were synthesized and their structures were characterized by FTIR, NMR spectroscopy, and single-crystal X-ray diffraction, providing detailed information about their molecular geometries .

Chemical Reactions Analysis

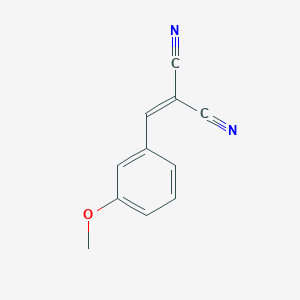

The chemical reactions involving compounds similar to "1-Butanol, 4-(methylphenylamino)-" have been studied to understand their reactivity and potential applications. The synthesis and physical study of a series of 1,1-dicyano-4-[4-(diethylamino)phenyl]buta-1,3-dienes revealed how the introduction of cyano groups affects the optical properties of these molecules, indicating their potential as nonlinear-optical molecular materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of butanol isomers, including 1-butanol, have been extensively studied. A comprehensive chemical kinetic combustion model for the four butanol isomers was developed to understand their unique oxidation features and combustion properties. This model was validated against various experimental data sets, elucidating the dominant reaction pathways and structural features leading to differences in the combustion properties of each isomer .

Safety and Hazards

1-Butanol is flammable and its vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back. It causes burns of eyes, skin, and mucous membranes . Containers may explode when heated . It is advised to avoid contact with skin and eyes, and avoid inhalation of vapor or mist .

Orientations Futures

Butanol is an important and promising biofuel candidate, generally produced from heterotrophic microorganisms by carbohydrate fermentation . It is expected to surpass ethanol as a renewable fuel due to the intensive scientific efforts aimed at substrates broadening, process parameters improvement, and genetic manipulations of butanol-producing bacteria . The development of economically feasible bio-processes for butanol production is a future prospect .

Mécanisme D'action

Target of Action

It’s structurally similar to butanol, which is known to interact with the haloalkane dehalogenase in pseudomonas paucimobilis .

Mode of Action

Butanol is known to be metabolized by alcohol dehydrogenase to the corresponding acid, via the aldehyde .

Biochemical Pathways

Butanol, a structurally similar compound, is known to be involved in various microbial production pathways . It’s also worth noting that the metabolism of butanol involves the conversion of two acetyl-CoA to form acetoacetyl-CoA, catalyzed by thiolase .

Pharmacokinetics

It’s known that butanol is readily absorbed through the skin, lungs, and gastrointestinal tract and is rapidly metabolized .

Result of Action

Alcohols, in general, are known to have a polar character due to the presence of a highly electronegative oxygen atom, leading to hydrogen bonding and significant intramolecular attractions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the economic competitiveness of butanol production, a structurally similar compound, is determined by substrate cost, yield and productivity of butanol, and separation and purification costs .

Propriétés

IUPAC Name |

4-(N-methylanilino)butan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-12(9-5-6-10-13)11-7-3-2-4-8-11/h2-4,7-8,13H,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIAUYAABCITOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434843 | |

| Record name | 1-Butanol, 4-(methylphenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169556-13-2 | |

| Record name | 1-Butanol, 4-(methylphenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

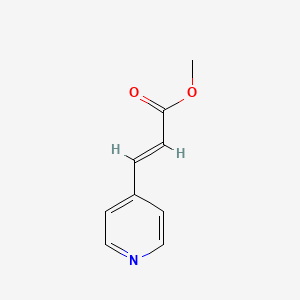

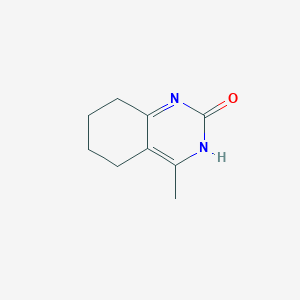

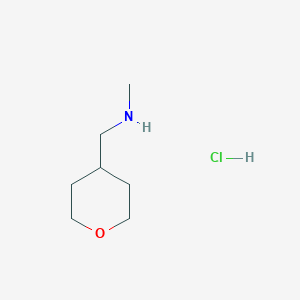

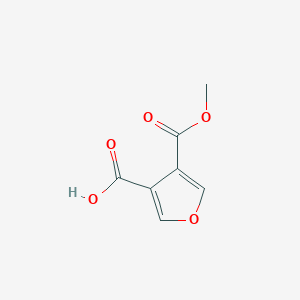

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.